Ammonium reineckate monohydrate (CAS: 13573-17-6) is a specialized chromium-based coordination complex widely procured as a precipitating reagent and colorimetric derivatization agent for primary and secondary amines, alkaloids, and quaternary ammonium compounds such as choline . In industrial quality control and analytical workflows, it functions by forming stable, water-insoluble ion-pair complexes with organic bases [1]. Its primary procurement value lies in its ability to facilitate the gravimetric, spectrophotometric, and potentiometric quantification of pharmaceutical active ingredients and feed additives without requiring complex chromatographic instrumentation .
Substituting ammonium reineckate with generic precipitants like sodium tetraphenylborate (NaTPB) or phosphotungstic acid (PTA) often compromises workflow efficiency and matrix selectivity. While NaTPB can form complexes with lower solubility products, it is prone to broader cross-reactivity and may require stringent pH or solvent controls. Furthermore, alternative gravimetric methods frequently demand anhydrous conditions, which increases solvent costs and handling complexity [1]. In contrast, ammonium reineckate maintains high selectivity for target analytes like choline even in the presence of competing amino acids, and its precipitation reactions proceed robustly in standard aqueous environments, eliminating the need for anhydrous processing [2].
Unlike alternative gravimetric methods that require strict moisture control, ammonium reineckate enables the quantitative precipitation of choline salts directly in aqueous solutions. Studies demonstrate that ammonium reineckate precipitation achieves a standard deviation of less than 0.2% without the need for anhydrous solvents or anhydrous environmental systems, significantly streamlining industrial quality control workflows compared to moisture-sensitive precipitants [1].
| Evidence Dimension | Solvent moisture requirement |
| Target Compound Data | <0.2% standard deviation in standard aqueous solutions |
| Comparator Or Baseline | Alternative gravimetric methods |
| Quantified Difference | Elimination of anhydrous solvent requirement |
| Conditions | Precipitation of choline chloride/citrate |
Eliminating the need for anhydrous conditions reduces procurement costs for high-purity solvents and simplifies routine laboratory handling.
In the quantification of choline chloride in feed additives, ammonium reineckate demonstrates high selectivity over competing matrix components. A modified spectrophotometric method utilizing ammonium reineckate achieved recovery values ranging from 97.67% to 105.39%, with selectivity studies confirming no significant interference from co-existing amino acids [1]. This contrasts with non-selective generic precipitants that often co-precipitate amino acids, leading to false positives.
| Evidence Dimension | Analyte recovery in the presence of amino acids |
| Target Compound Data | 97.67% to 105.39% recovery |
| Comparator Or Baseline | Non-selective precipitants (matrix interference baseline) |
| Quantified Difference | No significant difference in choline quantification with or without amino acids |
| Conditions | Feed additive matrix containing amino acids |
High selectivity ensures accurate quality control of complex mixtures without requiring expensive pre-separation steps.
Ammonium reineckate acts as a dual-function reagent by both precipitating the target analyte and providing a built-in chromophore for direct UV-Vis quantification. The resulting complexes exhibit a distinct absorption maximum at 524 nm due to the 4A2g to 4T2g electronic transitions of the Cr(III) ion [1]. This allows for direct dissolution of the precipitate in solvents like acetone or dimethylformamide for colorimetric analysis, bypassing the need for HPLC instrumentation required by non-chromophoric precipitants like sodium tetraphenylborate.
| Evidence Dimension | Spectrophotometric detectability |
| Target Compound Data | Direct UV-Vis quantification at 524 nm |
| Comparator Or Baseline | Sodium tetraphenylborate (NaTPB) / non-chromophoric precipitants |
| Quantified Difference | Enables direct colorimetric assay without HPLC |
| Conditions | Dissolution of precipitate in acetone or DMF |
Built-in chromophoric properties allow laboratories to replace expensive chromatographic assays with cost-effective spectrophotometric methods.
When formulated into ion-selective electrodes for pharmaceutical analysis, ammonium reineckate provides highly stable potentiometric performance comparable to sodium tetraphenylborate (TPB). An alverine-reineckate sensor demonstrated a near-Nernstian slope of 56.31 mV/decade and a low detection limit of 3.98 x 10^-6 M, operating effectively over a broad pH range of 1.52 to 7.97 [1]. This wide operational pH window makes it highly versatile for biological fluid and pharmaceutical formulation testing.
| Evidence Dimension | Potentiometric detection limit and pH range |
| Target Compound Data | 3.98 x 10^-6 M detection limit; pH 1.52 to 7.97 |
| Comparator Or Baseline | Sodium tetraphenylborate (TPB) (4.07 x 10^-6 M; pH 1.48 to 7.56) |
| Quantified Difference | Marginally lower detection limit and slightly extended alkaline pH tolerance |
| Conditions | Alverine citrate plastic membrane electrode at 25°C |
Reliable Nernstian response over a wide pH range ensures robust sensor performance in diverse industrial and clinical matrices.
Ideal for the selective gravimetric or spectrophotometric quantification of choline chloride in complex feed matrices containing amino acids, eliminating the need for HPLC [1].
Highly suited as an ion-pairing agent in the fabrication of robust potentiometric sensors for the rapid analysis of active pharmaceutical ingredients (e.g., alverine, moxifloxacin) in quality assurance labs, offering wide pH stability [2].
Procurement of this compound is recommended for laboratories needing a non-chromatographic method to precipitate and quantify organic bases via direct UV-Vis absorbance at 524 nm, leveraging its built-in chromophore [3].